Diethyl 2-bromobenzylphosphonate

Catalog No.
S764001
CAS No.
63909-55-7
M.F
C11H16BrO3P
M. Wt
307.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-bromobenzylphosphonate

CAS Number

63909-55-7

Product Name

Diethyl 2-bromobenzylphosphonate

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C11H16BrO3P

Molecular Weight

307.12 g/mol

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3

InChI Key

HOSRNZRYSLDCGZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=CC=C1Br)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1Br)OCC

Organic Synthesis:

DEBBP's structure incorporates a reactive bromobenzyl group and a phosphonate moiety. This combination might be useful as a building block in organic synthesis for the preparation of more complex molecules. The bromo group can participate in various substitution reactions, while the phosphonate can be involved in coupling reactions or act as a protecting group for other functionalities [].

Diethyl 2-bromobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P. It features a phosphonate group, which is characterized by the presence of phosphorus bonded to an oxygen atom and an alkyl group. This compound is notable for its bromobenzyl moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in various

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.
  • Oxidative Dephosphorylation: Under specific conditions, this compound can undergo oxidative dephosphorylation to yield trans-stilbenes, which are valuable in organic synthesis .
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

The biological activity of diethyl 2-bromobenzylphosphonate has been explored in various studies. It exhibits potential as a pesticide and has shown activity against certain pests. The phosphonate group is known for its ability to inhibit enzymes related to phospholipid metabolism, which may contribute to its biological effects. Further research is necessary to fully elucidate its mechanism of action and potential therapeutic applications .

Diethyl 2-bromobenzylphosphonate can be synthesized through several methods:

  • Bromination of Benzyl Phosphonate: This method involves the bromination of benzyl phosphonate using bromine or a brominating agent in the presence of a solvent.
  • Phosphorylation Reactions: The compound can also be synthesized by reacting diethyl phosphite with 2-bromobenzyl chloride under basic conditions, often utilizing potassium tert-butoxide as a base in an inert atmosphere .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including deprotonation and subsequent reactions with other electrophiles or nucleophiles to introduce additional functional groups.

Diethyl 2-bromobenzylphosphonate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Its pesticidal properties make it valuable for developing new agrochemicals.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity and ability to modify structures for therapeutic purposes.

Interaction studies involving diethyl 2-bromobenzylphosphonate have focused on its reactivity with nucleophiles and electrophiles, as well as its biological interactions with enzymes. These studies are crucial for understanding how this compound can be utilized in drug design and agricultural applications. The compound's ability to inhibit specific enzymatic pathways related to phospholipid metabolism suggests potential therapeutic uses that warrant further investigation .

Diethyl 2-bromobenzylphosphonate shares similarities with other phosphonates but possesses unique features due to its specific substitution pattern. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Diethyl 4-bromobenzylphosphonateC₁₁H₁₆BrO₃PSimilar structure but with a para substitution
Diethyl phenylphosphonateC₉H₁₃O₃PLacks halogen substitution, used in different applications
Diethyl 2-bromoethylphosphonateC₈H₁₉BrO₃PContains a bromoethyl group instead of benzyl

The uniqueness of diethyl 2-bromobenzylphosphonate lies in its specific bromination at the ortho position relative to the phosphonate group, which influences both its reactivity and biological properties.

XLogP3

2.4

Wikipedia

Diethyl [(2-bromophenyl)methyl]phosphonate

Dates

Modify: 2023-08-15

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